molecular formula C16H18N4O2S2 B2885524 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034478-12-9

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2885524
CAS No.: 2034478-12-9
M. Wt: 362.47
InChI Key: PWYSXJGCGNWCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, thiophene groups, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of Thiophene Groups: The thiophene groups can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Hydroxylation and Carboxamide Formation: The hydroxyl group and carboxamide moiety can be introduced through standard organic transformations such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the thiophene rings.

Scientific Research Applications

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaics.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

    Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-4-carboxamide: shares similarities with other triazole-based compounds and thiophene derivatives.

Uniqueness

  • The combination of a triazole ring with thiophene groups and a carboxamide moiety makes this compound unique. This structure imparts specific electronic and steric properties that can be fine-tuned for various applications.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-2-12(15-4-3-6-24-15)17-16(22)13-8-20(19-18-13)9-14(21)11-5-7-23-10-11/h3-8,10,12,14,21H,2,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYSXJGCGNWCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.